
5-(4-Chlorophenyl)pent-4-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)pent-4-en-1-ol: is an organic compound that belongs to the class of alcohols It features a chlorophenyl group attached to a pentenol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)pent-4-en-1-ol can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with 4-penten-1-ol in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an aldol condensation followed by reduction to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon may be employed to facilitate the reduction step, and solvents like ethanol or methanol are often used to dissolve the reactants.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-(4-Chlorophenyl)pent-4-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: 5-(4-Chlorophenyl)pent-4-enal or 5-(4-Chlorophenyl)pentanoic acid.
Reduction: 5-(4-Chlorophenyl)pentanol.
Substitution: 5-(4-Chlorophenyl)pent-4-en-1-chloride.
Aplicaciones Científicas De Investigación
Chemistry: 5-(4-Chlorophenyl)pent-4-en-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of chlorophenyl groups on biological systems. It can be employed in the synthesis of bioactive molecules for pharmacological studies.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the manufacture of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of 5-(4-Chlorophenyl)pent-4-en-1-ol involves its interaction with specific molecular targets. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
5-(4-Chlorophenyl)pent-4-yn-1-ol: This compound features a triple bond instead of a double bond in the pentenol chain. It exhibits different reactivity and may be used in different synthetic applications.
4-Chlorophenylpentanol: This compound lacks the double bond in the pentenol chain, resulting in different chemical properties and reactivity.
4-Chlorophenylbutanol: This compound has a shorter carbon chain, which affects its physical and chemical properties.
Uniqueness: 5-(4-Chlorophenyl)pent-4-en-1-ol is unique due to the presence of both a chlorophenyl group and a double bond in the pentenol chain
Propiedades
Número CAS |
117324-73-9 |
|---|---|
Fórmula molecular |
C11H13ClO |
Peso molecular |
196.67 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)pent-4-en-1-ol |
InChI |
InChI=1S/C11H13ClO/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h2,4-8,13H,1,3,9H2 |
Clave InChI |
VHBZYRIOUWAXDP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CCCCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


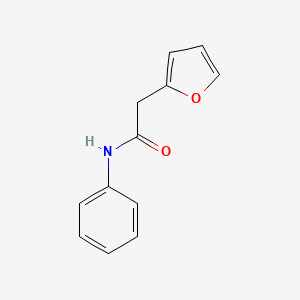
![1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14309810.png)
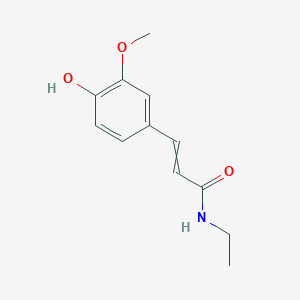
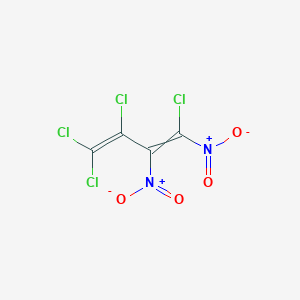
![4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14309824.png)
![[(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid](/img/structure/B14309828.png)
![N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline](/img/structure/B14309836.png)
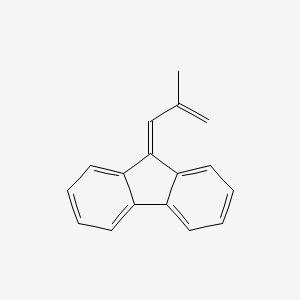
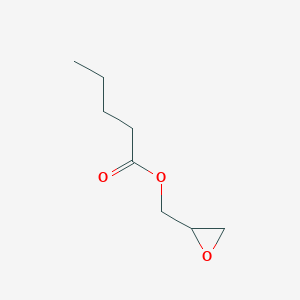
![O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate](/img/structure/B14309860.png)
![2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione](/img/structure/B14309864.png)
![2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14309865.png)

![1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14309888.png)
